4-fluoro-7-methyl-1H-indole-2-carboxylic Acid
Overview
Description
4-fluoro-7-methyl-1H-indole-2-carboxylic Acid is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body . The indole nucleus is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc., have been reported .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical and Chemical Properties Analysis
The molecular formula of this compound is C10H8FNO2 and its molecular weight is 193.17 .Scientific Research Applications
Synthesis and Chemical Properties
A review on indole synthesis highlighted the significance of indole derivatives, including compounds structurally related to "4-fluoro-7-methyl-1H-indole-2-carboxylic Acid," in organic chemistry. These compounds are crucial for developing new synthetic routes and have broad applications due to their biological activities (Taber & Tirunahari, 2011). The review emphasizes the diverse methods for synthesizing indoles, potentially applicable to synthesizing "this compound" and exploring its properties.
Environmental and Biological ApplicationsResearch on the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to fluorinated indole derivatives, suggests a growing interest in understanding how these compounds interact with the environment and biota. This interest extends to studying the environmental fate, degradation pathways, and potential bioaccumulative properties of such compounds (Liu & Mejia Avendaño, 2013). Insights from these studies can inform the environmental impact assessment of "this compound."
Drug Synthesis and Biotechnology
Levulinic acid's review as a key biomass-derived building block for synthesizing various chemicals, including drugs, provides a model for utilizing "this compound" in pharmaceutical synthesis. The flexibility and diverse reactivity of levulinic acid in drug synthesis underscore the potential of structurally complex acids like "this compound" in developing new therapeutics (Zhang et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
One source suggests that this compound has high gi absorption , which could impact its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they have a wide range of molecular and cellular effects .
Safety and Hazards
The safety data sheet for indole-2-carboxylic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemical Analysis
Biochemical Properties
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors, thereby influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been found to play a main role in cell biology, particularly in the treatment of cancer cells, microbes, and different types of disorders in the human body . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules. These interactions at the molecular level are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Indole derivatives, including this compound, show various biologically vital properties over time, which are essential for their application in therapeutic settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives, including this compound, exhibit threshold effects and can cause toxic or adverse effects at high doses . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Indole derivatives, including this compound, are metabolized by intestinal microorganisms, which convert tryptophan into indole and its derivatives . These metabolic pathways are essential for the compound’s biological activity and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Indole derivatives, including this compound, are transported across cellular membranes and distributed to specific tissues, where they exert their biological effects . These processes are crucial for the compound’s localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Indole derivatives, including this compound, are directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s therapeutic efficacy and biological activity.
Properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFILNRMAXMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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